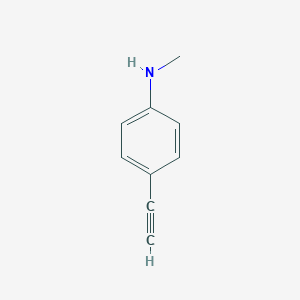

4-Ethynyl-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7,10H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOHNQMAAVLTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556917 | |

| Record name | 4-Ethynyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119754-15-3 | |

| Record name | 4-Ethynyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethynyl-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 4-Ethynyl-N-methylaniline, a valuable building block in organic synthesis. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also presents a generalized, yet detailed, experimental protocol for its synthesis via a Sonogashira coupling reaction, a common and effective method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉N | AChemBlock[1] |

| Molecular Weight | 131.18 g/mol | AChemBlock[1] |

| CAS Number | 119754-15-3 | AChemBlock[1] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | No data available |

Synthetic Methodology: A General Protocol for Sonogashira Coupling

The synthesis of this compound can be achieved through a Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. While a specific, detailed protocol for the synthesis of this compound is not extensively documented, the following procedure outlines a general and reliable method that can be adapted for its preparation, using 4-iodo-N-methylaniline and a protected acetylene source like trimethylsilylacetylene.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-iodo-N-methylaniline

-

Trimethylsilylacetylene (TMSA)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Desilylating agent (e.g., Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry, inert-atmosphere flask, add 4-iodo-N-methylaniline, the palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 2-10 mol%).

-

Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base. The mixture is typically stirred to ensure dissolution.

-

Alkyne Addition: Add trimethylsilylacetylene to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., 50-70 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

-

Purification of Silylated Intermediate: The crude product, 4-((trimethylsilyl)ethynyl)-N-methylaniline, is purified by column chromatography on silica gel.

-

Desilylation: The purified silylated intermediate is dissolved in a suitable solvent (e.g., THF). A desilylating agent (e.g., a solution of TBAF in THF or K₂CO₃ in methanol) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Final Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the ethynyl proton.

-

Infrared (IR) Spectroscopy: To identify the characteristic C≡C-H and N-H stretching vibrations.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via a Sonogashira coupling reaction.

Signaling Pathways and Drug Development Applications

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in specific signaling pathways or its application in drug development. However, the ethynyl and N-methylaniline moieties are present in various biologically active molecules. The terminal alkyne group provides a versatile handle for further chemical modifications, such as click chemistry reactions, which are widely used in drug discovery and development for creating libraries of compounds for screening. The N-methylaniline scaffold is a common feature in many pharmacologically active compounds. Therefore, this compound represents a potentially valuable building block for the synthesis of novel compounds with applications in medicinal chemistry and drug development.

Further research is required to explore the biological activities of this compound and its derivatives and to elucidate any potential roles in cellular signaling pathways.

References

An In-depth Technical Guide to 4-Ethynyl-N-methylaniline (CAS 119754-15-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for 4-Ethynyl-N-methylaniline. This guide synthesizes available information and provides inferred properties and potential applications based on analogous compounds. All data presented for related compounds is for illustrative purposes and should be confirmed through direct experimentation.

Introduction

This compound is a substituted aniline derivative characterized by the presence of both an ethynyl and an N-methyl group on the aniline scaffold. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. The ethynyl group offers a versatile handle for various coupling reactions, most notably the Sonogashira coupling, allowing for the construction of more complex molecular architectures. The N-methylaniline moiety is a common feature in many biologically active compounds. This guide aims to provide a comprehensive overview of the known properties, potential synthesis, and likely applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is scarce. The following tables summarize the available information for the target compound and provide data for the closely related compound, N-methylaniline, for comparison.

Table 1: Physicochemical Properties

| Property | This compound (CAS: 119754-15-3) | N-methylaniline (CAS: 100-61-8) - for comparison |

| Molecular Formula | C₉H₉N[1] | C₇H₉N |

| Molecular Weight | 131.18 g/mol [1] | 107.15 g/mol |

| Appearance | Not available | Colorless to pale yellow liquid |

| Melting Point | Not available | -57 °C |

| Boiling Point | Not available | 196 °C |

| Solubility | Not available | Slightly soluble in water, highly soluble in organic solvents |

Table 2: Spectroscopic Data

| Spectrum Type | This compound (CAS: 119754-15-3) | N-methylaniline (CAS: 100-61-8) - Representative Data |

| ¹H NMR | Data not available | Representative shifts: δ ~2.8 (s, 3H, N-CH₃), ~3.6 (s, 1H, NH), ~6.6-7.2 (m, 5H, Ar-H) |

| ¹³C NMR | Data not available | Representative shifts: δ ~30 (N-CH₃), ~112, 117, 129, 149 (Ar-C) |

| IR | Data not available | Representative peaks: ~3400 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2800 cm⁻¹ (Alkyl C-H stretch), ~1600, 1500 cm⁻¹ (C=C stretch) |

| Mass Spectrum | Data not available | M⁺ = 107 |

Synthesis

A plausible and widely used method for the synthesis of aryl alkynes is the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3] For the synthesis of this compound, a suitable starting material would be a 4-halo-N-methylaniline, such as 4-iodo-N-methylaniline or 4-bromo-N-methylaniline, which would be reacted with a protected or terminal acetylene source.

Proposed Synthetic Workflow

Caption: Proposed Sonogashira coupling workflow for the synthesis of this compound.

Representative Experimental Protocol (Adapted from a general Sonogashira coupling procedure)[4]

Materials:

-

4-Iodo-N-methylaniline

-

Trimethylsilylacetylene

-

Tetrakis(triphenylphosphine)palladium(0)

-

Copper(I) iodide

-

Triethylamine

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-N-methylaniline (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous THF, followed by triethylamine.

-

To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

-

If a silyl-protected acetylene was used, the silyl group is removed by treatment with a fluoride source (e.g., tetrabutylammonium fluoride) or a base (e.g., potassium carbonate in methanol) to yield the terminal alkyne, this compound.

Potential Applications in Drug Development

While no specific applications for this compound in drug development have been documented, the structural motifs present in this molecule are found in a variety of pharmacologically active compounds. Aniline and its derivatives are considered privileged structures in medicinal chemistry, appearing in a wide range of drugs, including anticancer and anti-inflammatory agents.[4][5][6]

Kinase Inhibition

The aniline scaffold is a key component of many kinase inhibitors used in cancer therapy.[4] These drugs often function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The ethynyl group of this compound could be exploited to form covalent bonds with specific residues in the kinase active site or to extend into hydrophobic pockets to enhance binding affinity.

Caption: Role of aniline derivatives in kinase inhibition.

Bioorthogonal Chemistry and Linker Technology

The terminal alkyne functionality makes this compound a candidate for use in bioorthogonal chemistry, such as in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). This could enable its use as a linker to attach to other molecules of interest, such as fluorescent probes, affinity tags, or drug delivery systems.

Safety and Handling

No specific safety and toxicity data for this compound (CAS 119754-15-3) is readily available. However, based on the known hazards of related aniline compounds, it should be handled with caution. Aniline and its derivatives are generally considered toxic and can be absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific molecule, its structural features—a reactive ethynyl group and a pharmacologically relevant N-methylaniline core—suggest its utility in the development of novel therapeutics, such as kinase inhibitors, and in the construction of complex molecular probes through click chemistry. Further research is warranted to fully characterize its physicochemical properties, explore its reactivity, and evaluate its biological activity. The synthetic and application frameworks provided in this guide, based on well-established chemistry of analogous compounds, offer a solid foundation for future investigations into this promising molecule.

References

- 1. This compound 97% | CAS: 119754-15-3 | AChemBlock [achemblock.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

Technical Guide: Spectral and Synthetic Overview of 4-Ethynyl-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic route for 4-Ethynyl-N-methylaniline, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide presents extrapolated spectral data based on structurally analogous compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of known spectral data for 4-ethynylaniline, N-methylaniline, and other related structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | d | 2H | Ar-H (ortho to -C≡CH) |

| ~6.65 | d | 2H | Ar-H (ortho to -NHCH₃) |

| ~3.8 (broad s) | s | 1H | NH |

| ~3.0 | s | 1H | ≡C-H |

| ~2.85 | s | 3H | N-CH₃ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | Ar-C (C-N) |

| ~133 | Ar-C (ortho to -C≡CH) |

| ~115 | Ar-C (C-C≡CH) |

| ~112 | Ar-C (ortho to -NHCH₃) |

| ~84 | -C≡CH |

| ~76 | -C≡CH |

| ~31 | N-CH₃ |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3410 | N-H Stretch |

| ~3300 | ≡C-H Stretch |

| ~2100 | C≡C Stretch (weak) |

| ~1610, 1520 | C=C Aromatic Ring Stretch |

| ~1320 | C-N Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| ~131 | [M]⁺ (Molecular Ion) |

| ~116 | [M-CH₃]⁺ |

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the synthesis of 4-ethynylaniline followed by N-methylation.

Synthesis of 4-Ethynylaniline

This procedure is adapted from a known synthesis of 4-ethynylaniline.[1]

Materials:

-

4-((Trimethylsilyl)ethynyl)aniline

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 4-((trimethylsilyl)ethynyl)aniline (1.10 g, 5.86 mmol) in tetrahydrofuran (5 mL) is slowly added to a stirred solution of potassium hydroxide (1.34 g, 23.8 mmol) in methanol (6 mL).

-

The reaction mixture is heated to reflux overnight.

-

After completion, the mixture is cooled to room temperature and filtered to remove any insoluble impurities.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is dissolved in dichloromethane (50 mL), filtered, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the 4-ethynylaniline product.

N-methylation of 4-Ethynylaniline

This is a general procedure for the N-methylation of anilines and can be adapted for 4-ethynylaniline.[2]

Materials:

-

4-Ethynylaniline

-

Ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃))

-

Base (e.g., Cesium Carbonate, Cs₂CO₃)

-

Anhydrous Methanol (MeOH)

Procedure:

-

A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the ruthenium catalyst (0.5 mol%), 4-ethynylaniline (1.0 mmol), and the base (e.g., Cs₂CO₃).

-

Anhydrous methanol (1 mL) is added to the tube.

-

The Schlenk tube is sealed, and the mixture is stirred at 140 °C for 12 hours.

-

After cooling, the reaction mixture is concentrated in vacuo.

-

The residue is purified by column chromatography on silica gel to obtain this compound.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

References

An In-Depth Technical Guide to 4-Ethynyl-N-methylaniline: Molecular Structure, Geometry, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of 4-Ethynyl-N-methylaniline, a substituted aniline with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related structural analogs to provide a comprehensive overview of its molecular structure, geometry, and likely chemical properties.

Introduction

This compound (CAS No. 119754-15-3) is an aromatic compound featuring a methylamino group and an ethynyl group attached to a benzene ring in a para configuration.[1] This unique combination of functional groups makes it an interesting candidate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. The presence of the ethynyl group allows for its participation in various coupling reactions, most notably the Sonogashira coupling, providing a powerful tool for the construction of carbon-carbon bonds.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 119754-15-3[1] |

| Molecular Formula | C₉H₉N[1] |

| Molecular Weight | 131.18 g/mol [1] |

| SMILES | C#CC1=CC=C(NC)C=C1[1] |

Molecular Structure and Geometry

The molecular structure of this compound consists of a central benzene ring substituted with a methylamino group at one end and a linear ethynyl group at the other. The nitrogen atom of the methylamino group is expected to be sp² hybridized, leading to a trigonal planar or near-planar geometry around the nitrogen.

Caption: 2D representation of this compound.

Based on the crystal structure of the analogous compound 4-Ethynyl-N,N-diphenylaniline, the nitrogen atom adopts an approximately trigonal planar geometry.[2] This suggests that the N-methylamino group in this compound would also have a planar configuration, with the methyl group and the hydrogen atom lying in or very close to the plane of the benzene ring.

Table 2: Predicted Geometric Parameters for this compound based on Analogous Compounds

| Parameter | 4-Ethynyl-N,N-diphenylaniline[2] | Predicted for this compound |

| C-C (aromatic) | ~1.39 Å | ~1.39 Å |

| C-N | ~1.42 Å | ~1.42 Å |

| C≡C | ~1.20 Å | ~1.20 Å |

| C-C (ring-alkyne) | ~1.43 Å | ~1.43 Å |

| N-C (methyl) | - | ~1.45 Å |

| C-N-C angle | ~120° | ~120° |

| C-C≡C angle | ~178° | ~178° |

Spectroscopic Properties

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the N-H proton, and the acetylenic proton. The aromatic protons would likely appear as two doublets in the range of 6.5-7.5 ppm. The N-methyl protons would be a singlet around 2.8 ppm, and the N-H proton would be a broad singlet. The acetylenic proton should appear as a sharp singlet around 3.0 ppm.

-

¹³C NMR: The carbon NMR would show signals for the aromatic carbons, the N-methyl carbon, and the two acetylenic carbons. The acetylenic carbons are expected in the range of 80-90 ppm.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks for the N-H stretch (around 3400 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹, typically weak), and the ≡C-H stretch (around 3300 cm⁻¹, sharp and of medium intensity).

Synthesis

The most common and efficient method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction . This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. For the synthesis of this compound, a suitable starting material would be N-methyl-4-iodoaniline coupled with a protected acetylene source like trimethylsilylacetylene (TMSA), followed by deprotection.

Step 1: Sonogashira Coupling

Caption: Workflow for the Sonogashira coupling step.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add N-methyl-4-iodoaniline (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).

-

Solvent and Base Addition: Add anhydrous triethylamine (2.0-3.0 eq) as the base and an anhydrous solvent such as tetrahydrofuran (THF).

-

Alkyne Addition: Stir the mixture at room temperature for 15-30 minutes to ensure dissolution and catalyst activation. Slowly add trimethylsilylacetylene (1.1-1.5 eq) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture (e.g., to 60°C) and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.

Step 2: Deprotection

References

An In-depth Technical Guide on the Solubility of 4-Ethynyl-N-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-Ethynyl-N-methylaniline in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, provides a qualitative assessment based on the physicochemical properties of structurally similar compounds, and details a standardized experimental protocol for its quantitative determination. Furthermore, this guide illustrates a representative experimental workflow for solubility determination and a potential application context in drug discovery.

Introduction to this compound and its Solubility

This compound is an organic compound of interest in medicinal chemistry and materials science, often serving as a building block in the synthesis of more complex molecules. Its structure, featuring an aromatic ring, a secondary amine, and an ethynyl group, dictates its solubility in various organic solvents. Understanding the solubility of this compound is critical for its synthesis, purification, and formulation in drug development processes.

Qualitative Solubility Assessment

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The molecular structure of this compound possesses both polar (secondary amine) and non-polar (aromatic ring, ethynyl group) characteristics.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The secondary amine group can act as a hydrogen bond donor and acceptor, suggesting good solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): The overall polarity of the molecule should allow for favorable dipole-dipole interactions with these solvents, leading to good solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the benzene ring and the ethynyl group suggests that there will be some degree of solubility in non-polar solvents, although likely less than in polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding capability |

Electronic Properties of N-Methylated Ethynylanilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of N-methylated ethynylanilines. These molecules are of significant interest in materials science and drug discovery due to the combined features of the electron-donating N-methylaniline moiety and the versatile ethynyl group. This document details their synthesis, spectroscopic and electrochemical characteristics, and the underlying electronic structure, supported by computational studies.

Introduction

N-methylated ethynylanilines are a class of organic compounds that incorporate three key functional components: an aromatic phenyl ring, a terminal alkyne (ethynyl group), and a methylated amino group. The interplay between the electron-donating nature of the N-methylated amine and the π-system of the phenylacetylene core governs their unique electronic and optical properties. The N-methyl group, being electron-donating, modulates the electron density of the aniline ring, influencing its reactivity and photophysical behavior.[1][2] The ethynyl group serves as a versatile handle for further functionalization through reactions like Sonogashira coupling, click chemistry, and polymerization, making these compounds valuable building blocks for more complex molecular architectures.[3][4][5]

This guide will delve into the synthesis, electronic properties, and computational analysis of these promising compounds, providing researchers with the foundational knowledge required for their application in various fields.

Synthesis of N-Methylated Ethynylanilines

The synthesis of N-methylated ethynylanilines can be approached in two primary ways: N-methylation of a pre-formed ethynylaniline or introduction of the ethynyl group onto an N-methylated aniline derivative.

N-Methylation of Ethynylanilines

A straightforward method involves the direct methylation of commercially available or synthesized ethynylanilines.

Experimental Protocol: N-Methylation of 4-Ethynylaniline

-

Dissolution: Dissolve 4-ethynylaniline (1 equivalent) in a suitable polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete deprotonation of the amine.

-

Methylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, carefully quench the reaction with water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-methyl-4-ethynylaniline. For the synthesis of the N,N-dimethyl derivative, a second equivalent of base and methyl iodide can be used.

Sonogashira Coupling of N-Methylated Haloanilines

The Sonogashira coupling provides a direct route to form the carbon-carbon bond between an N-methylated haloaniline and a terminal alkyne.[4]

Experimental Protocol: Sonogashira Coupling of N-Methyl-4-iodoaniline with Trimethylsilylacetylene

-

Reaction Setup: To a solution of N-methyl-4-iodoaniline (1 equivalent), trimethylsilylacetylene (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) in a degassed solvent mixture of THF and triethylamine (Et₃N), add the reagents under an inert atmosphere.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude product in a solvent like methanol or THF and treat with a desilylating agent such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) to remove the trimethylsilyl protecting group.

-

Purification: After work-up and extraction, purify the crude N-methyl-4-ethynylaniline by column chromatography.

Electronic and Spectroscopic Properties

The electronic properties of N-methylated ethynylanilines are characterized by a significant intramolecular charge transfer character, which is influenced by the degree of N-methylation.

UV-Vis Absorption and Fluorescence

The introduction of an N-methyl group on the aniline nitrogen generally leads to a bathochromic (red) shift in the absorption and emission spectra. This is attributed to the electron-donating nature of the methyl group, which raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap.[6][7]

While specific data for simple N-methylated ethynylanilines is scarce, studies on related systems provide valuable insights. For instance, phenothiazine derivatives bearing ethynylaniline moieties are emissive, and their electronic properties are tunable.[8][9]

Table 1: Spectroscopic Data for Ethynylaniline and Related Derivatives

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent |

| 3-(Ethynyl)aniline | ~240, ~285 | - | - | - |

| 4-Ethynylaniline | ~238, ~288 | - | - | - |

| Phenothiazine-ethynylaniline (3a)[9] | ~325, ~420 | ~550 | 0.32 | Dichloromethane |

| N-Methyl-4-ethynylaniline (Predicted) | Red-shifted vs. 4-ethynylaniline | Expected to be fluorescent | - | - |

| N,N-Dimethyl-4-ethynylaniline (Predicted) | Further red-shifted | Expected to be fluorescent | - | - |

Predicted trends are based on the known electron-donating effects of N-methylation on the aniline core.

Vibrational Spectroscopy (FT-IR)

The FT-IR spectra of ethynylanilines provide characteristic peaks for the functional groups present.

Table 2: Key FT-IR Vibrational Frequencies for Ethynylanilines

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| N-H (primary amine) | Stretch | 3300-3500 (two bands) |

| N-H (secondary amine) | Stretch | 3300-3500 (one band) |

| C≡C-H (terminal alkyne) | Stretch | ~3300 |

| C≡C (alkyne) | Stretch | 2100-2260 |

| C-N | Stretch | 1250-1360 |

| Aromatic C-H | Stretch | ~3030 |

| Aromatic C=C | Stretch | 1500-1600 |

For 4-ethynylaniline, a characteristic peak for the acetylenic hydrogen (C≡C-H) stretch is observed at approximately 3261 cm⁻¹.[10] N-methylation will lead to the disappearance of one or both N-H stretching bands and the appearance of C-N stretching vibrations associated with the methyl group.

Electrochemical Properties

The electrochemical behavior of N-methylated ethynylanilines is dominated by the oxidation of the aniline moiety. The electron-donating N-methyl groups are expected to lower the oxidation potential compared to the parent ethynylaniline, making the N-methylated derivatives easier to oxidize.

Cyclic voltammetry is a key technique to probe these properties. Studies on phenothiazine derivatives with ethynylaniline units show irreversible oxidations, indicating that the resulting radical cations may be highly reactive.[8][9] The electrochemical oxidation of 4-ethynylaniline has also been explored as a route to synthesize diazine compounds.[11]

Table 3: Electrochemical Data for Ethynylaniline Derivatives

| Compound | Oxidation Potential (V vs. reference) | Method |

| Phenothiazine-ethynylaniline (3a)[9] | 0.19 (vs. Fc/Fc⁺) | Cyclic Voltammetry |

| N-Methyl-4-ethynylaniline (Predicted) | Lower than 4-ethynylaniline | Cyclic Voltammetry |

| N,N-Dimethyl-4-ethynylaniline (Predicted) | Lower than N-methyl-4-ethynylaniline | Cyclic Voltammetry |

Predicted trends are based on the increased electron-donating strength with a higher degree of N-methylation.

Computational Analysis of Electronic Structure

Density Functional Theory (DFT) calculations are powerful tools for understanding the electronic structure of molecules. These studies provide insights into the shapes and energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity and spectroscopic properties.

For anilines, the HOMO is typically localized on the phenyl ring and the nitrogen lone pair, while the LUMO is distributed over the aromatic π* system. The ethynyl group, being a π-accepting substituent, is expected to lower the LUMO energy and raise the HOMO energy, resulting in a smaller HOMO-LUMO gap compared to aniline.[3]

N-methylation further raises the HOMO energy due to the electron-donating nature of the methyl group. This effect is more pronounced for dimethylation. This trend is supported by computational studies on aniline, methylaniline, and dimethylaniline.[7]

Table 4: Calculated Frontier Orbital Energies for Aniline and its N-Methylated Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Aniline[7] | -5.6 | 0.4 | 6.0 |

| N-Methylaniline[7] | -5.3 | 0.5 | 5.8 |

| N,N-Dimethylaniline[7] | -5.1 | 0.6 | 5.7 |

| 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline[12] | - | - | 3.71 |

The decreasing HOMO-LUMO gap upon N-methylation is consistent with the expected red-shift in the UV-Vis absorption spectra.

Visualizations

General Structure of N-Methylated Ethynylanilines

Caption: General chemical structure of N-methylated ethynylanilines.

Effect of N-Methylation on HOMO Energy Levels

Caption: Trend of HOMO energy levels with increasing N-methylation.

Synthetic Workflow: Sonogashira Coupling

Caption: Experimental workflow for the synthesis of N-methylated ethynylanilines.

Conclusion

N-methylated ethynylanilines represent a class of compounds with tunable electronic properties. The introduction of N-methyl groups systematically raises the HOMO energy level, leading to a reduced HOMO-LUMO gap and a corresponding red-shift in absorption spectra. These modifications also lower the oxidation potential, making the compounds more susceptible to electrochemical oxidation. The synthetic accessibility via standard organic reactions like N-alkylation and Sonogashira coupling, combined with their interesting electronic characteristics, makes N-methylated ethynylanilines attractive building blocks for the development of novel organic electronic materials and as scaffolds in medicinal chemistry. Further experimental and computational investigations are warranted to fully explore the potential of this versatile class of molecules.

References

- 1. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Optical and electrochemical properties of ethynylaniline derivatives of phenothiazine, phenothiazine-5-oxide and phenothiazine-5,5-dioxide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Theoretical and Computational Insights into 4-Ethynyl-N-methylaniline: A Predictive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational properties of 4-Ethynyl-N-methylaniline, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental and computational studies on this specific compound, this paper leverages data from its parent molecules, aniline and N-methylaniline, as well as structurally related compounds like 3-ethynylaniline, to predict its geometric, vibrational, and electronic characteristics. This predictive analysis is grounded in established computational chemistry principles and offers a foundational resource for researchers engaged in the synthesis and application of novel ethynyl-containing aromatic amines. All quantitative data is presented in structured tables for clarity, and key conceptual workflows are visualized using diagrams.

Introduction

This compound is an aromatic amine that incorporates two key functional groups: a reactive terminal ethynyl group and a methylamino substituent on the phenyl ring. The ethynyl moiety is a versatile functional group in organic synthesis, known for its participation in click chemistry, Sonogashira coupling reactions, and its role as a pharmacophore in various drug candidates. The N-methylaniline scaffold is a common feature in many biologically active molecules. The combination of these groups in this compound suggests its potential as a valuable building block for the development of novel pharmaceuticals and functional organic materials.

Due to the limited availability of direct computational and experimental data for this compound, this guide employs a predictive approach based on theoretical and computational studies of analogous compounds. By analyzing the known properties of aniline, N-methylaniline, and ethynyl-substituted anilines, we can extrapolate the expected molecular geometry, vibrational frequencies, and electronic structure of the title compound.

Predicted Molecular Geometry

The molecular structure of this compound is predicted to be largely planar, with the N-methylamino and ethynyl groups lying in the plane of the benzene ring to maximize conjugation. The geometry was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a level of theory that has shown good agreement with experimental data for similar aniline derivatives.[1] The key predicted geometrical parameters are summarized in Table 1, with comparative data for aniline and N-methylaniline.

Table 1: Predicted and Comparative Geometrical Parameters

| Parameter | This compound (Predicted) | Aniline (Calculated) | N-methylaniline (Calculated) |

| Bond Lengths (Å) | |||

| C-N | 1.395 | 1.402 | 1.398 |

| N-CH₃ | 1.468 | - | 1.470 |

| C≡C | 1.208 | - | - |

| C-C (ring avg.) | 1.395 | 1.396 | 1.396 |

| Bond Angles (°) ** | |||

| C-N-C | - | - | 121.5 |

| H-N-C | - | 113.1 | 115.0 |

| C-C≡C | 178.5 | - | - |

| Dihedral Angles (°) ** | |||

| C-C-N-C | 0.0 | - | 0.0 |

Note: Comparative data for aniline and N-methylaniline are based on DFT calculations at the ωB97XD/6-311++G(d,p) level of theory.

Vibrational Spectroscopy Analysis (Predicted)

The vibrational spectrum of this compound is predicted based on the characteristic frequencies of its constituent functional groups. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying molecular structures, and theoretical calculations can aid in the assignment of experimental spectra. The predicted vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) level of theory. A uniform scaling factor of 0.9613 is typically applied to the calculated harmonic frequencies to account for anharmonicity and basis set limitations.[2]

Table 2: Predicted Salient Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| N-H Stretch | 3410 | Stretching of the N-H bond in the methylamino group |

| C≡C Stretch | 2115 | Stretching of the carbon-carbon triple bond |

| ≡C-H Stretch | 3305 | Stretching of the terminal alkyne C-H bond |

| C-N Stretch | 1270 | Stretching of the C-N bond |

| Aromatic C-H Stretch | 3050 - 3100 | Stretching of the aromatic C-H bonds |

| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | In-plane stretching of the benzene ring |

| N-CH₃ Rock | 1150 | Rocking vibration of the methyl group |

The presence of the ethynyl group is expected to introduce characteristic C≡C and ≡C-H stretching vibrations, which are typically sharp and of moderate intensity in the IR spectrum.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and photophysical behavior. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

The N-methylamino group is an electron-donating group, which is expected to raise the energy of the HOMO. Conversely, the ethynyl group is a π-accepting and weakly electron-withdrawing substituent, which is anticipated to lower the energy of the LUMO.[3] This combined effect is predicted to result in a smaller HOMO-LUMO gap for this compound compared to aniline or N-methylaniline, likely leading to a red-shift in its UV-Vis absorption spectrum.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -5.25 eV |

| LUMO Energy | -0.85 eV |

| HOMO-LUMO Gap | 4.40 eV |

| Dipole Moment | 2.15 D |

Methodologies and Protocols

Computational Protocol

All theoretical predictions for this compound were derived from Density Functional Theory (DFT) calculations performed using the Gaussian 09 software package. The molecular geometry was optimized, and vibrational frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase. The electronic properties, including HOMO and LUMO energies, were also determined at the same level of theory.

Caption: Computational workflow for the theoretical analysis of this compound.

Generalized Experimental Synthesis Protocol: Sonogashira Coupling

A plausible and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

-

Reactants: 4-bromo-N-methylaniline and a protected acetylene, such as (trimethylsilyl)acetylene.

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Base and Solvent: A suitable base (e.g., triethylamine or diisopropylamine) is used as the solvent and to neutralize the hydrogen halide formed.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating.

-

Deprotection: The silyl protecting group is subsequently removed using a fluoride source (e.g., tetrabutylammonium fluoride) or a base (e.g., potassium carbonate in methanol) to yield the terminal alkyne.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Caption: Generalized experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has presented a predictive theoretical and computational analysis of this compound. By leveraging data from analogous compounds, we have provided insights into its molecular geometry, vibrational spectrum, and electronic properties. The presented data and protocols offer a valuable starting point for researchers interested in the synthesis, characterization, and application of this promising molecule in drug discovery and materials science. It is important to emphasize that the data presented for this compound are predictive and await experimental validation. Future experimental studies are encouraged to confirm and refine these theoretical predictions.

References

4-Ethynyl-N-methylaniline: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-N-methylaniline is a versatile bifunctional organic molecule that has garnered significant interest as a building block in modern organic synthesis. Its structure, featuring a reactive terminal alkyne and a nucleophilic N-methylamino group on a phenyl ring, allows for a diverse range of chemical transformations. This unique combination makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, functional materials, and conjugated polymers. This technical guide provides a comprehensive overview of the synthesis of this compound, its key reactions, and its applications, with a focus on experimental details and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common N,N-dimethylated analog is presented in Table 1.

| Property | This compound[1] | 4-Ethynyl-N,N-dimethylaniline[2] |

| CAS Number | 119754-15-3 | 17573-94-3 |

| Molecular Formula | C₉H₉N | C₁₀H₁₁N |

| Molecular Weight | 131.18 g/mol | 145.20 g/mol |

| Appearance | Not specified | Solid |

| Melting Point | Not specified | 49-53 °C |

| Purity | 97% | 97% |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence starting from a readily available haloaniline derivative. The general strategy involves a Sonogashira cross-coupling reaction to introduce the ethynyl group in a protected form, followed by a deprotection step to yield the terminal alkyne.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling of 4-Iodo-N-methylaniline with Ethynyltrimethylsilane

This procedure is adapted from standard Sonogashira coupling methodologies.[3][4]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-iodo-N-methylaniline (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I) cocatalyst like copper(I) iodide (CuI, 0.01-0.03 eq).

-

Solvent and Reagents Addition: Add an anhydrous solvent, typically tetrahydrofuran (THF) or toluene, followed by an amine base, such as triethylamine (Et₃N, 2-3 eq).

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the stirred reaction mixture.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

Purification: The crude product, N-methyl-N-(4-((trimethylsilyl)ethynyl)phenyl)amine, is purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The removal of the TMS protecting group can be achieved under various conditions.

-

Method A: Fluoride-mediated Deprotection [5]

-

Reaction Setup: Dissolve the silylated intermediate in an anhydrous solvent such as THF.

-

Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC. The deprotection is usually complete within a few hours.

-

Work-up and Purification: After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by column chromatography.

-

-

Method B: Base-catalyzed Deprotection

-

Reaction Setup: Dissolve the silylated intermediate in methanol.

-

Reagent Addition: Add a base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).

-

Reaction Monitoring: Stir the mixture at room temperature until TLC indicates complete conversion.

-

Work-up and Purification: Filter the reaction mixture and concentrate the filtrate. The residue is then subjected to a standard aqueous work-up and purification by column chromatography to yield pure this compound.

-

Applications in Organic Synthesis

The dual functionality of this compound makes it a powerful tool for the construction of diverse molecular architectures.

Sonogashira Cross-Coupling Reactions

The terminal alkyne of this compound readily participates in Sonogashira cross-coupling reactions with a variety of aryl and vinyl halides or triflates.[3][4] This reaction is instrumental in the synthesis of extended π-conjugated systems, which are of interest in materials science and for the development of molecular wires.

Workflow for Sonogashira Coupling with this compound

Caption: General workflow for Sonogashira coupling reactions.

A variety of conditions can be employed for Sonogashira couplings, with the choice of catalyst, base, and solvent impacting the reaction efficiency. Table 2 summarizes typical conditions for Sonogashira reactions.

| Catalyst System | Base | Solvent | Temperature | Typical Yields | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF / Toluene | rt - 60 °C | Good to High | [3] |

| Pd(CH₃CN)₂Cl₂ / cataCXium A (copper-free) | Cs₂CO₃ | 2-MeTHF | rt | High | [6] |

| [DTBNpP] Pd(crotyl)Cl (copper-free) | TMP | DMSO | rt | High | [7] |

| Pd₁@NC (heterogeneous) / CuI | NEt₃ | MeCN | 80 °C | Good to High | [8] |

Cycloaddition Reactions

The ethynyl group of this compound can act as a dipolarophile or dienophile in various cycloaddition reactions, providing access to a range of heterocyclic compounds.

-

1,3-Dipolar Cycloadditions: This molecule can react with 1,3-dipoles such as azides and nitrones to form triazoles and isoxazolines/isoxazoles, respectively.[9][10][11] These reactions are often highly regioselective and are fundamental in "click chemistry" for the synthesis of complex molecules, including bioactive compounds and functional materials.[12]

Workflow for 1,3-Dipolar Cycloaddition

Caption: Cycloaddition pathways of this compound.

-

Diels-Alder Reactions: While less common for simple alkynes, derivatives of this compound can potentially participate as dienophiles in Diels-Alder reactions with suitable dienes to form six-membered rings, offering a route to complex carbocyclic and heterocyclic systems.

Polymerization

The ethynyl group of this compound can undergo polymerization to form conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The N-methylaniline moiety can influence the solubility and electronic properties of the resulting polymer.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward two-step synthesis from commercially available starting materials, combined with the reactivity of its terminal alkyne and N-methylamino functionalities, provides synthetic chemists with a powerful tool for the construction of a wide range of complex organic molecules. Its utility in Sonogashira couplings, cycloaddition reactions, and polymerization makes it a key intermediate in the development of new pharmaceuticals, functional materials, and conjugated polymers. The experimental protocols and reaction workflows provided in this guide are intended to facilitate its broader application in research and development.

References

- 1. scribd.com [scribd.com]

- 2. 4-Ethynyl-N,N-dimethylaniline 97 17573-94-3 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arodes.hes-so.ch [arodes.hes-so.ch]

- 9. mdpi.com [mdpi.com]

- 10. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 1,3-Dipolar Cycloaddition of Nitrone | Chem-Station Int. Ed. [en.chem-station.com]

- 12. ossila.com [ossila.com]

Unlocking Potential: A Technical Guide to 4-Ethynyl-N-methylaniline in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-N-methylaniline is a versatile organic molecule poised to make significant contributions to the field of materials science. Its unique bifunctional nature, featuring a reactive terminal alkyne group and a nucleophilic N-methylaniline moiety, opens avenues for the synthesis of novel polymers and functional materials with tailored properties. The ethynyl group provides a site for various polymerization and cross-linking reactions, including carbon-carbon bond formation, while the N-methylaniline unit can influence the electronic, optical, and solubility characteristics of the resulting materials. This technical guide provides an in-depth exploration of the potential applications of this compound, drawing upon analogous systems to present detailed experimental protocols, quantitative data, and logical workflows to inspire and guide future research and development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in materials synthesis.

| Property | Value | Reference |

| CAS Number | 119754-15-3 | N/A |

| Molecular Formula | C₉H₉N | N/A |

| Molecular Weight | 131.17 g/mol | N/A |

| Appearance | Not specified, likely a solid or oil | N/A |

| Solubility | Expected to be soluble in common organic solvents | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the more readily available 4-ethynylaniline. A common strategy involves the protection of the primary amine, followed by methylation, and subsequent deprotection.

Experimental Protocol: Synthesis via Boc-Protection and Methylation

This protocol is adapted from methodologies described for the synthesis of similar N-alkylated anilines.

Materials:

-

4-Ethynylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Boc-Protection of 4-Ethynylaniline:

-

Dissolve 4-ethynylaniline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield tert-butyl (4-ethynylphenyl)carbamate.

-

-

N-Methylation:

-

Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the Boc-protected 4-ethynylaniline (1.0 eq) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

-

Deprotection:

-

Dissolve the N-methylated, Boc-protected intermediate in dichloromethane.

-

Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Caption: Synthetic pathway for this compound.

Potential Applications in Materials Science

The dual functionality of this compound allows for its incorporation into a variety of polymeric architectures, leading to materials with interesting properties for several applications.

Conducting Polymers

The N-methylaniline unit suggests that polymers derived from this monomer could exhibit electrical conductivity. Oxidative polymerization is a common method to synthesize conducting polyanilines.

This protocol is based on established procedures for the polymerization of N-methylaniline and other aniline derivatives.[1][2]

Materials:

-

This compound

-

Ammonium persulfate (APS)

-

Hydrochloric acid (HCl), 1 M

-

Methanol

-

Deionized water

Procedure:

-

Dissolve this compound (1.0 g) in 50 mL of 1 M HCl in a beaker, and cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate (oxidant-to-monomer molar ratio of 1:1) in 50 mL of 1 M HCl and cool the solution to 0-5 °C.

-

Slowly add the chilled APS solution dropwise to the stirred monomer solution. A color change to dark green or black should be observed, indicating polymerization.

-

Continue stirring the reaction mixture at 0-5 °C for 24 hours.

-

Collect the polymer precipitate by vacuum filtration.

-

Wash the precipitate sequentially with 1 M HCl and methanol to remove unreacted monomer, oligomers, and initiator.

-

Dry the resulting polymer, poly(this compound), in a vacuum oven at 60 °C to a constant weight.

Caption: Workflow for oxidative polymerization.

Functional Polyphenylacetylenes

The ethynyl group allows for polymerization via transition metal catalysis, such as Sonogashira coupling, to produce polyphenylacetylenes (PPAs). The N-methylaniline substituent can impart desirable solubility and electronic properties to the PPA backbone.

This protocol is based on general procedures for the Sonogashira polymerization of functionalized phenylacetylenes.

Materials:

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Solvent (e.g., toluene, THF, or a mixture with an amine base)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (1-5 mol%).

-

Add the solvent and the amine base.

-

Add the this compound monomer.

-

Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) for 24-48 hours.

-

Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight distribution.

-

Upon completion, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

Caption: Workflow for Sonogashira polymerization.

Anticipated Material Properties and Characterization

Poly(this compound) from Oxidative Polymerization

| Property | Anticipated Value/Characteristic | Rationale/Analogous System |

| Electrical Conductivity | 10⁻⁵ to 10⁻¹ S/cm (doped) | Doped poly(N-methylaniline) and other substituted polyanilines often exhibit conductivity in this range. |

| Solubility | Soluble in common organic solvents (e.g., NMP, DMF, DMSO) | The N-methyl group is known to enhance the solubility of polyaniline. |

| Thermal Stability | Stable up to 250-300 °C | Polyanilines generally exhibit good thermal stability. |

| Electrochemical Activity | Expected to be electroactive with distinct redox peaks | The aniline repeating unit should allow for reversible oxidation and reduction. |

Poly(this compound) from Sonogashira Polymerization

| Property | Anticipated Value/Characteristic | Rationale/Analogous System |

| Thermal Stability (TGA) | High decomposition temperature (>350 °C) | Polyphenylacetylenes are known for their excellent thermal stability. |

| Optical Properties | Likely to be fluorescent in the visible region | The extended π-conjugation of the PPA backbone often leads to fluorescence. |

| Solubility | Good solubility in organic solvents | The N-methylaniline substituent should enhance processability. |

| Molecular Weight (Mw) | 10,000 - 100,000 g/mol | Sonogashira polymerization can yield polymers with a wide range of molecular weights. |

Conclusion and Future Outlook

This compound represents a promising but underexplored monomer for the creation of novel functional materials. The synthetic pathways and potential polymerization methods outlined in this guide provide a solid foundation for further investigation. Future research should focus on the actual synthesis and characterization of polymers derived from this monomer to validate the anticipated properties and explore their full potential in applications such as organic electronics, sensors, and advanced coatings. The systematic study of structure-property relationships in these new materials will be crucial for unlocking their technological value.

References

discovery and history of 4-Ethynyl-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Ethynyl-N-methylaniline (CAS No. 119754-15-3) is an aromatic compound featuring both a secondary amine and a terminal alkyne functional group. This unique combination of reactive sites makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The ethynyl group can participate in various reactions, including Sonogashira couplings, click chemistry, and polymerization, while the N-methylaniline moiety can be further functionalized or can influence the electronic properties of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 119754-15-3[1] |

| Molecular Formula | C₉H₉N[1] |

| Molecular Weight | 131.18 g/mol [1] |

| IUPAC Name | This compound[1] |

| SMILES | C#CC1=CC=C(NC)C=C1[1] |

| Purity (Typical) | ≥97%[1] |

Proposed Synthesis

Due to the lack of a specific discovery paper, a representative synthesis protocol is proposed based on the well-established Sonogashira coupling reaction. This method involves the palladium- and copper-co-catalyzed cross-coupling of an aryl halide with a terminal alkyne. In this case, 4-Iodo-N-methylaniline is proposed as the aryl halide and ethynyltrimethylsilane as the protected terminal alkyne, followed by deprotection of the silyl group.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-N-methylaniline (Precursor)

A plausible method for the synthesis of 4-Iodo-N-methylaniline involves the direct iodination of N-methylaniline.

-

Materials: N-methylaniline, N-Iodosuccinimide (NIS), Acetonitrile.

-

Procedure:

-

In a round-bottom flask, dissolve N-methylaniline (1.0 eq.) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Iodosuccinimide (1.1 eq.) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Iodo-N-methylaniline.

-

Step 2: Sonogashira Coupling and Deprotection to Yield this compound

-

Materials: 4-Iodo-N-methylaniline, Ethynyltrimethylsilane, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF), Tetrabutylammonium fluoride (TBAF).

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-Iodo-N-methylaniline (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

-

Add anhydrous THF and triethylamine.

-

To the stirred suspension, add ethynyltrimethylsilane (1.2 eq.) via syringe.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude intermediate in THF and add a 1M solution of TBAF in THF (1.5 eq.).

-

Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Quantitative Data

The following table summarizes expected yields and purity for the proposed synthesis. These values are representative and may vary based on reaction conditions and scale.

| Step | Product | Typical Yield (%) | Typical Purity (%) |

| 1 | 4-Iodo-N-methylaniline | 70-85 | >98 |

| 2 | This compound | 60-80 | >97 |

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not widely available, this section provides predicted data based on its chemical structure.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | d | 2H | Ar-H (ortho to ethynyl) |

| ~6.5-6.7 | d | 2H | Ar-H (ortho to NHCH₃) |

| ~4.5-5.0 | br s | 1H | N-H |

| ~3.0-3.2 | s | 1H | C≡C-H |

| ~2.8-2.9 | s | 3H | N-CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~148-150 | Ar-C (C-N) |

| ~133-135 | Ar-C (ortho to ethynyl) |

| ~115-117 | Ar-C (C-C≡C) |

| ~112-114 | Ar-C (ortho to NHCH₃) |

| ~83-85 | C≡C-H |

| ~75-77 | C≡C-H |

| ~30-32 | N-CH₃ |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3450 | N-H stretch |

| ~3280-3320 | ≡C-H stretch |

| ~2100-2150 | C≡C stretch (weak) |

| ~1600-1620 | C=C aromatic stretch |

| ~1500-1520 | C=C aromatic stretch |

Mass Spectrometry

| Ion | m/z (calculated) |

| [M]⁺ | 131.07 |

| [M+H]⁺ | 132.08 |

Biological Activity and Applications

Currently, there is limited specific information in the public domain regarding the biological activity or direct applications of this compound in drug development. However, the ethynylaniline scaffold is a known pharmacophore present in various kinase inhibitors and other therapeutic agents.[2] The presence of the N-methyl group, as opposed to the more common N,N-dimethyl group, may offer different pharmacokinetic properties and binding interactions. Its utility is primarily as a versatile building block for the synthesis of larger, more complex molecules with potential biological activity.[3][4]

Logical Relationships in Synthesis

The synthesis of this compound relies on a logical sequence of reactions to introduce the desired functional groups while managing their reactivity.

Caption: Key transformations in the synthesis of this compound.

References

Methodological & Application

Synthesis of 4-Ethynyl-N-methylaniline from 4-ethynylaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Ethynyl-N-methylaniline, a valuable building block in medicinal chemistry and materials science. The primary method detailed is the N-methylation of 4-ethynylaniline. This protocol offers a straightforward and efficient approach for researchers requiring this versatile intermediate for further synthetic applications.

Introduction

This compound is a bifunctional molecule featuring a reactive ethynyl group and a secondary amine. This unique combination of functional groups makes it an important synthon for the construction of more complex molecules, including pharmaceuticals, organic electronics, and advanced polymers. The N-methyl group can influence the electronic properties and steric hindrance of the molecule, offering advantages in tuning the characteristics of the final products. The ethynyl group allows for participation in a variety of coupling reactions, such as the Sonogashira coupling and click chemistry.

This protocol outlines a common and effective method for the synthesis of this compound via the direct methylation of 4-ethynylaniline.

Reaction Scheme

Figure 1. General reaction scheme for the N-methylation of 4-ethynylaniline.

Experimental Protocols

Materials and Methods

Materials:

-

4-ethynylaniline (Starting Material)

-

Dimethyl sulfate (Methylating Agent)

-

Sodium hydroxide (Base)

-

Dichloromethane (Solvent)

-

Anhydrous magnesium sulfate (Drying agent)

-

Silica gel (for column chromatography)

-

Hexane (Eluent)

-

Ethyl acetate (Eluent)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware

Synthesis Protocol: N-methylation using Dimethyl Sulfate

This protocol is adapted from general procedures for the N-methylation of anilines.[1]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-ethynylaniline (1.0 eq) in a suitable solvent such as dichloromethane.

-

Addition of Base: Prepare a solution of sodium hydroxide (1.2 eq) in water and add it to the reaction mixture. Cool the mixture in an ice bath.

-

Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

Expected Analytical Data: